N-cyclopropyl-2-phenyl-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide
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Description
N-cyclopropyl-2-phenyl-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide, also known as CP-544326, is a novel compound that has been studied for its potential application in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects.
Scientific Research Applications
Enantio- and Diastereoselective C-H Cyclopropylation
The cyclopropane ring is a significant structural motif in numerous bioactive molecules, natural products, and pharmaceutical drugs. The Rh(III)-catalyzed enantioselective and diastereoselective C-H cyclopropylation of N-phenoxylsulfonamides, coupled with readily available cyclopropenes, has demonstrated potential in synthetic and biological applications. This process, which involves a dual directing-group-assisted C-H activation strategy, has revealed that the reaction proceeds via a Rh(V) nitrenoid intermediate. The developed protocol has potential applications in the atom-/step-economy synthesis of cyclopropanes (G. Zheng et al., 2019).
Antimicrobial and Antioxidant Activities
Compounds containing cyclopropane rings, synthesized through simple procedures, have exhibited significant antimicrobial and antioxidant activities. Notably, specific compounds displayed excellent antibacterial and antifungal properties. Additionally, these compounds have demonstrated profound antioxidant potential. Docking studies of these compounds have been conducted, suggesting their potential pharmaceutical applications (K. Raghavendra et al., 2016).
Inhibition of HIV-1 Replication
N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives have been synthesized and identified as inhibitors of HIV-1 replication. Among these derivatives, specific compounds demonstrated the most promising activity against HIV-1 replication with favorable cytotoxicity profiles, indicating their potential as therapeutic agents (Zhiping Che et al., 2015).
properties
IUPAC Name |
N-cyclopropyl-2-phenyl-N-(2-thiophen-2-ylethyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c19-22(20,14-11-15-5-2-1-3-6-15)18(16-8-9-16)12-10-17-7-4-13-21-17/h1-7,13,16H,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXWUZMERGGHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)S(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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